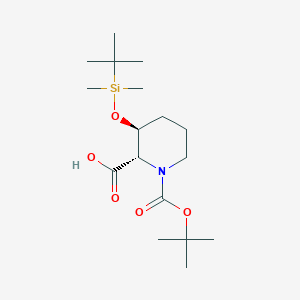![molecular formula C13H22BrN3O B12933840 2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-46-0](/img/no-structure.png)
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the bromination of an imidazole derivative. One common method is the reaction of 2-(octylamino)-1H-imidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Condensation reactions: The compound can react with carbonyl compounds to form imidazole derivatives with extended conjugation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides or other oxidized species.
Reduction: Formation of reduced imidazole derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(2-fluorophenyl)ethan-1-one: Another brominated ethanone derivative with different substituents on the aromatic ring.
2-Bromo-1-(o-tolyl)ethan-1-one: A similar compound with a methyl group on the aromatic ring instead of an octylamino group.
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Contains a nitro group on the aromatic ring, leading to different reactivity and properties.
Uniqueness
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the octylamino group, which imparts specific hydrophobic and electronic properties. This makes it distinct from other brominated ethanone derivatives and allows for unique interactions in biological and chemical systems .
Eigenschaften
| 88723-46-0 | |
Molekularformel |
C13H22BrN3O |
Molekulargewicht |
316.24 g/mol |
IUPAC-Name |
2-bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H22BrN3O/c1-2-3-4-5-6-7-8-15-13-16-10-11(17-13)12(18)9-14/h10H,2-9H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
XUYRDZYHFIYVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NC=C(N1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


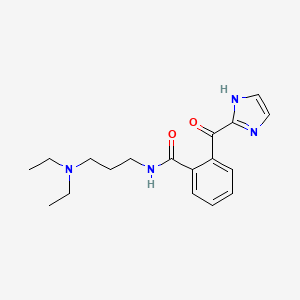
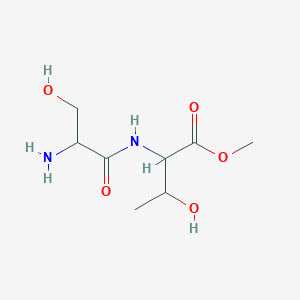
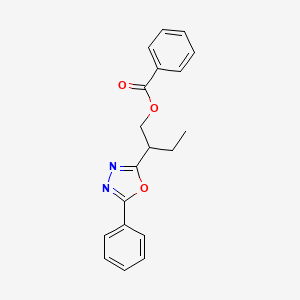
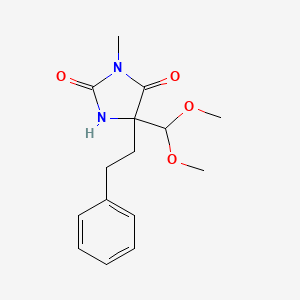


![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)
![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)

